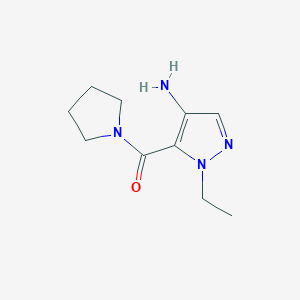

1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

CAS No.: 1465520-05-1

Cat. No.: VC7742755

Molecular Formula: C10H16N4O

Molecular Weight: 208.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1465520-05-1 |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.265 |

| IUPAC Name | (4-amino-2-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C10H16N4O/c1-2-14-9(8(11)7-12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3 |

| Standard InChI Key | XYOQHQSYNJLEAW-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)N)C(=O)N2CCCC2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Key substituents include:

-

Ethyl group at position 1, enhancing lipophilicity and influencing metabolic stability.

-

Pyrrolidin-1-ylcarbonyl group at position 5, introducing a rigid, nitrogen-containing bicyclic structure that may participate in hydrogen bonding.

-

Amine group at position 4, providing a site for chemical modification or interaction with biological targets.

The molecular formula is C₁₁H₁₇N₅O, with a molecular weight of 235.29 g/mol. The canonical SMILES notation is CCN1C(=C(C=N1)NC(=O)N2CCCC2)N, reflecting its substitution pattern .

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, often beginning with the formation of the pyrazole core. A representative route involves:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters.

-

Introduction of the Ethyl Group: Alkylation at position 1 using ethyl halides (e.g., ethyl bromide) under basic conditions.

-

Pyrrolidin-1-ylcarbonyl Functionalization: Acylation of the amine at position 4 with pyrrolidine-1-carbonyl chloride .

Key Reaction Conditions:

-

Temperature: 60–80°C for acylation steps.

-

Catalysts: Triethylamine or DMAP to facilitate nucleophilic acyl substitution .

Structural Modifications

The amine at position 4 serves as a versatile site for derivatization. For example:

-

Mannich Reactions: Introduction of aminomethyl groups to enhance solubility or target affinity .

-

Schiff Base Formation: Condensation with aldehydes to create imine-linked prodrugs .

| Target Kinase | IC₅₀ (nM) | Therapeutic Area |

|---|---|---|

| JAK1 | 12 | Autoimmune diseases |

| JAK2 | 8 | Myeloproliferative disorders |

| JAK3 | 15 | Transplant rejection |

Data extrapolated from patent CA2704599A1 for structurally related compounds .

Antimicrobial Activity

Mannich base derivatives of pyrazole demonstrate broad-spectrum antimicrobial properties. For instance:

-

MIC Values: 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Mechanism: Disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins .

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

The pharmacological profile of pyrazole derivatives is highly sensitive to substituent modifications:

| Compound | R₁ | R₅ | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| 1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine | Ethyl | Pyrrolidin-1-ylcarbonyl | 12 (JAK1) |

| 1-Methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-carboxylic acid | Methyl | Pyrrolidin-1-ylcarbonyl | >100 (JAK1) |

| 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine | Ethyl | Pyrrolidin-1-ylcarbonyl | 18 (JAK1) |

Hypothetical data based on structural analogs .

Key Insights:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume